3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one
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Overview
Description
3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanoacetamide, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the active site of the target enzyme, forming stable interactions that prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Shares a similar core structure but differs in functional groups.
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with varying substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional ring systems.
Uniqueness
3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-ethyl-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3,6,8-trien-2-one |
InChI |
InChI=1S/C10H12N4O/c1-2-6-8-9(13-12-6)11-7-4-3-5-14(7)10(8)15/h2-5H2,1H3,(H,12,13) |
InChI Key |
DHFRRTRXBJHHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1)N=C3CCCN3C2=O |
Origin of Product |
United States |
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